N-(2-chloroacetyl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloroacetyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-8-12(16)15-13(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFVRWYJYENFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve naphthalene-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-CO-CH₂-Cl) is highly reactive toward nucleophiles, enabling substitution reactions under mild conditions. Key examples include:
These reactions typically proceed via an SN2 mechanism, with the chloride leaving group displaced by nucleophiles. The carboxamide group remains inert under these conditions.
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization to form heterocyclic frameworks:
Example Reaction:
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Conditions: Sodium ethoxide (NaOEt) in ethanol, reflux (4–6 hours).
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Product: Thieno[2,3-b]pyridine derivatives (e.g., compound 9a–d in ).
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Mechanism: The thiol group from a pyridine-thione intermediate attacks the chloroacetyl carbon, followed by cyclization and aromatization.
Key Spectroscopic Data for Cyclized Product (9′b):
Hydrolysis Reactions
The chloroacetyl group undergoes hydrolysis under acidic or alkaline conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 3 hours | Naphthalene-1-carboxamide-glycolic acid | Carboxylic acid confirmed via IR (1710 cm⁻¹) | |
| HCl (conc.), reflux | Partial decomposition | Formation of naphthalene-1-carboxylic acid |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, though limited examples are documented:
Suzuki-Miyaura Coupling:
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Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C.
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Product: Aryl-substituted derivatives (hypothetical pathway inferred from ).
Biological Alkylation
The chloroacetyl group reacts with biological thiols (e.g., cysteine residues in proteins):
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Mechanism: Thiolate ion attacks the electrophilic chloroacetyl carbon, forming a stable thioether bond.
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Application: Used in prodrug design and enzyme inhibition studies .
Comparative Reactivity Insights
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Electrophilic Sites: Chloroacetyl carbon > carboxamide carbonyl.
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Steric Effects: The naphthalene ring slightly hinders nucleophilic access to the chloroacetyl group, necessitating prolonged reaction times .
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Solvent Influence: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Reaction Optimization Data
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
N-(2-chloroacetyl)naphthalene-1-carboxamide serves as a crucial building block in organic synthesis, particularly for creating complex organic molecules and heterocyclic compounds. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to act as an intermediate in various synthetic pathways .
2. Biology:
This compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features facilitate binding to biological targets, making it useful in elucidating biochemical pathways .
3. Medicine:
this compound has shown promise in therapeutic applications, particularly for its antimicrobial and anticancer properties:
- Antimicrobial Activity: A study demonstrated that derivatives of naphthalene-1-carboxanilides exhibited significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming established drugs like rifampicin and ciprofloxacin .
- Anticancer Activity: The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including pancreatic (PANC-1) and colorectal (Caco-2) cancer cells. It has shown potential comparable to known anticancer agents such as Doxorubicin .
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules |
| Biochemical Probing | Studies enzyme-substrate interactions |
| Antimicrobial Activity | Effective against Mycobacterium avium; higher potency than rifampicin |
| Anticancer Activity | Cytotoxicity against PANC-1 and Caco-2 cell lines; comparable to Doxorubicin |
Case Studies
Case Study 1: Antimycobacterial Activity
A series of ring-substituted naphthalene-1-carboxanilides were synthesized and screened against Mycobacterium avium. The most effective compounds demonstrated two-fold higher activity than rifampicin, indicating that modifications to the naphthalene structure can enhance antimicrobial efficacy .
Case Study 2: Anticancer Evaluation
Research focusing on the antiproliferative effects of this compound derivatives revealed significant cytotoxicity against human pancreatic cancer cells (PANC-1). The study compared these effects with Doxorubicin, showing that certain derivatives could serve as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the desired biological effects. The naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
B. N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2 in )
- Structure : Features a nitro group instead of chlorine at the phenyl substituent.
C. 2-Naphthalenecarboxamide Derivatives ()
Examples include 3-hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide (CAS: 132-68-3) and N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS: 137-52-0).
Functional Group Analogues
A. Oxindole Carboxamides (OCA 10a-l, )
- Structure : Oxindole core substituted with thiazole and carboxamide groups.
- Bioactivity: Designed as dengue virus NS5 RdRp inhibitors, with OCA 10a-l showing inhibitory activity in biochemical assays.
B. 1-Naphthoic Acid Derivatives ()
- Structure : Simpler naphthalene carboxylic acids (e.g., α-naphthalenecarboxylic acid) lack the chloroacetyl and carboxamide functional groups.
- Applications : Primarily used as intermediates in organic synthesis or ligands in coordination chemistry.
Data Tables
Table 1: Molecular Properties of Selected Carboxamide Derivatives
Biological Activity
N-(2-chloroacetyl)naphthalene-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of this compound by synthesizing findings from various studies, including structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.
This compound is synthesized through the reaction of naphthalene-1-carboxylic acid derivatives with chloroacetyl chloride. The presence of the chloroacetyl group is significant as it influences the lipophilicity and overall biological activity of the compound.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClN2O2 |
| Molecular Weight | 250.66 g/mol |
| Log P (octanol-water) | 3.45 |
| Solubility | Moderate |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various chloroacetamides, including this compound, against a spectrum of bacteria:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness observed against Escherichia coli.
- Fungal activity : Some efficacy against Candida albicans was noted.
The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have shown that similar naphthalene derivatives can inhibit cell proliferation in various cancer cell lines:
- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.
- The mechanism of action may involve the inhibition of specific pathways crucial for cancer cell survival, such as the Bcl-2 pathway, which is often overexpressed in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
- Chloro group : Enhances lipophilicity, facilitating cellular uptake.
- Naphthalene ring : Provides a hydrophobic environment that is beneficial for binding to biological targets.
The SAR studies indicate that modifications on the naphthalene ring or the amide group can lead to variations in potency against different microbial strains and cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Antimicrobial Efficacy : A comparative study showed that this compound had an MIC value of 8 µg/mL against MRSA, which is competitive with leading antibiotics used in clinical settings.
- Cytotoxicity Testing : In assays involving human cancer cell lines, this compound demonstrated a cytotoxic effect with an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
